molecular formula C17H20N2O B181207 1,3-Diphenethylurea CAS No. 5467-84-5

1,3-Diphenethylurea

Cat. No. B181207
CAS RN: 5467-84-5
M. Wt: 268.35 g/mol
InChI Key: VMQLWVGHPWFHEI-UHFFFAOYSA-N
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Description

1,3-Diphenethylurea is a type of phenyl urea compound . It is a colorless solid that is prepared by transamidation of urea with aniline . It is a symmetrical derivative of urea . It is commonly employed as a stabilizer in double-base propellants .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .


Molecular Structure Analysis

The molecular formula of 1,3-Diphenethylurea is C17H20N2O . The average mass is 268.353 Da and the monoisotopic mass is 268.157562 Da .


Physical And Chemical Properties Analysis

1,3-Diphenethylurea has a density of 1.1±0.1 g/cm³ . Its boiling point is 497.3±34.0 °C at 760 mmHg . The vapor pressure is 0.0±1.3 mmHg at 25°C . The enthalpy of vaporization is 76.5±3.0 kJ/mol . The flash point is 186.3±25.8 °C . The index of refraction is 1.573 .

Scientific Research Applications

Conformational Preferences in Pharmaceuticals

1,3-Diphenylurea, a model antiviral pharmaceutical, has been studied for its conformational preferences. Research revealed two conformers associated with cis and trans configurations of the amide groups, stabilized by weak intramolecular hydrogen bonding. This understanding is crucial for pharmaceutical design and development (Emery, Macleod, Snoek, & Simons, 2004).

Synthesis of Chemical Intermediates

1,3-Diphenylurea (DPU) serves as a synthetic intermediate for phosgene-free synthesis of methyl N-phenylcarbamate and phenyl isocyanate. These compounds are critical in various chemical processes, demonstrating DPU's importance in alternative synthetic routes (Vavasori & Ronchin, 2012).

Development of Bio-Polyurethanes

1,3-Diphenylurea derivatives are used in the synthesis of bio-polyurethanes, which have potential applications in environmentally friendly plastics and coatings. The structural and thermal properties of these bio-polyurethanes have been extensively studied, highlighting the versatility of 1,3-diphenylurea in material science (Datta & Głowińska, 2014).

Alzheimer's Disease Research

In the context of Alzheimer's disease, dual-target-directed 1,3-diphenylurea derivatives have been designed. These derivatives exhibit properties of both BACE 1 inhibitors and metal chelators, offering a multifaceted approach to Alzheimer's treatment (Huang et al., 2010).

Anticancer Research

Diphenylurea derivatives, including 1,3-diphenylurea, have shown activity against several human cancer cell lines. They are integral in the design of anticancer agents, owing to their binding properties with specific acceptors and their role in inhibiting cell signaling pathways (Yicong, Xinyue, & Rao, 2019).

Applications in Non-Linear Optics

Studies on 1,3-diphenyl thiourea have revealed its potential in non-linear optics, owing to its electronic and structural properties. The compound's first hyperpolarizability and its influence on molecular geometry make it a candidate for future research in optical technologies (Panicker, Varghese, George, & Thomas, 2010).

Corrosion Inhibition

1,3-Diphenyl-2-thiourea derivatives have been investigated for their role in corrosion inhibition. These compounds significantly enhance the charge-transfer resistance, reducing the double-layer capacitance and thereby mitigating corrosion (Huong et al., 2020).

properties

IUPAC Name

1,3-bis(2-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(18-13-11-15-7-3-1-4-8-15)19-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQLWVGHPWFHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203130
Record name 1,3-Diphenethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diphenethylurea

CAS RN

5467-84-5
Record name N,N′-Bis(2-phenylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5467-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenethylurea
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC25433
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25433
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Record name 1,3-Diphenethylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIPHENETHYLUREA
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y IWAI, A HIRANO, J AWAYA, S MATSUO… - The Journal of …, 1978 - jstage.jst.go.jp
In the course of screening for new alkaloids from microorganisms, we found 1,3-diphenethyl- urea1) as a metabolite in the cultur Page 1 375 VOL. XXXI NO. 4 THE JOURNAL OF …
Number of citations: 19 www.jstage.jst.go.jp
JW Westley, RH EVANS Jr, LH SELLO… - The Journal of …, 1981 - jstage.jst.go.jp
Antibiotics X-14667A (1) and X-14667B (2) are novel monovalent polyether antibiotics of the spiroketal type isolated from fermented cultures of Streptornyces cinnamonensis subsp. …
Number of citations: 18 www.jstage.jst.go.jp
SS Choi, BY Cha, I Kagami, YS Lee, H Sasaki… - The Journal of …, 2011 - nature.com
White adipose tissue is an important organ for energy storage. In addition, adipose tissue is an endocrine organ that secretes a number of hormones, adipocytokines, which regulates …
Number of citations: 14 www.nature.com
RA Davis, AR Carroll, RJ Quinn - Australian journal of chemistry, 2001 - CSIRO Publishing
The first demonstration of a parallel solution-phase synthesis using a tambjamine natural product template is reported. Isolation of the salts of tambjamines C (1), E (2) and F (3) from the …
Number of citations: 40 www.publish.csiro.au
C Boonlarppradab, C Suriyachadkun… - The Journal of …, 2016 - nature.com
Quinazolinone alkaloids belong to classes of fused heterocycles that are of considerable interest due to a broad spectrum of biological activities and diverse range of pharmacological …
Number of citations: 9 www.nature.com
HB Woodruff - Science, 1980 - science.org
Microorganisms are capable of producing natural products with widely divergent chemical structures. Greatest attention in the past has been paid to natural products that have antibiotic …
Number of citations: 95 www.science.org
HM Wang, HX Li, XY Yu, ZG Ren, JP Lang - Tetrahedron, 2011 - Elsevier
The cyclotrimerization of aryl isocyanates and the cyclodimerization of alkyl isocyanates initiated by one praseodymium benzenethiolate complex [Pr(SPh) 3 (THF) 3 ] were investigated. …
Number of citations: 34 www.sciencedirect.com
S Kitamura, C Morisseau, TR Harris, B Inceoglu… - PloS one, 2017 - journals.plos.org
Recently, dibenzylurea-based potent soluble epoxide hydrolase (sEH) inhibitors were identified in Pentadiplandra brazzeana, a plant in the order Brassicales. In an effort to generalize …
Number of citations: 14 journals.plos.org
Y Iwai, Y Takahashi - The search for bioactive compounds from …, 1992 - Springer
Soon after penicillin was rediscovered as an antibiotic and named the “yellow magic medicine,” a new field of applied microbiology, ie, that is, antibiotic screening, was introduced, …
Number of citations: 55 link.springer.com
KA Aliferis, S Jabaji - Journal of Agricultural and Food Chemistry, 2010 - ACS Publications
Sclerotia are vegetative structures that play a major role in survival of fungi under adverse conditions. The sclerotia of the plant pathogen Rhizoctonia solani AG2-2 IIIB exude liquid …
Number of citations: 57 pubs.acs.org

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